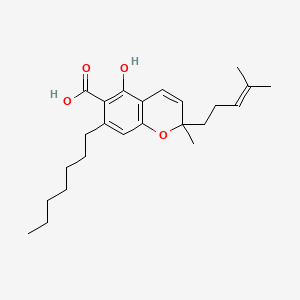

(+/-)-Cannabichromephorolic Acid

Description

Contextualization within the Diverse Phytocannabinoid Repertoire

The Cannabis plant synthesizes an extensive array of over 180 cannabinoids, which are broadly classified based on their chemical structure. nih.gov Until recently, the majority of known phytocannabinoids were characterized by a pentyl (five-carbon) alkyl side chain, arising from the precursor olivetolic acid. caymanchem.com The discovery of cannabinoids with different chain lengths, such as the propyl (three-carbon) "varin" series, demonstrated that this was not a fixed rule.

The identification of (+/-)-Cannabichromephorolic Acid represents a significant expansion of this chemical diversity. nih.gov CBCPA is the heptyl (seven-carbon) homolog of cannabichromenic acid (CBCA). nih.govfuture4200.com Its discovery, alongside other heptyl cannabinoids like cannabidiphorolic acid (CBDPA) and Δ⁹-tetrahydrocannabiphorolic acid (THCPA), has introduced a new class of "phorolic" cannabinoids. nih.gov These findings suggest that the biosynthetic machinery of Cannabis is more versatile than previously understood, capable of utilizing precursors with longer alkyl chains.

A 2021 study by Linciano and colleagues was instrumental in bringing these novel compounds to light. nih.gov Using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry, they conducted a targeted analysis of 49 different Cannabis sativa L. samples. nih.govfuture4200.com This research led to the putative identification of several heptyl homologs of common phytocannabinoid acids, including CBCPA. nih.gov

Table 1: Comparison of CBCPA with Related Cannabinoids

| Compound Name | Abbreviation | Alkyl Side Chain Length |

|---|---|---|

| (+/-)-Cannabichromephorolic Acid | CBCPA | 7 carbons (heptyl) |

| Cannabichromenic Acid | CBCA | 5 carbons (pentyl) |

| Cannabidiphorolic Acid | CBDPA | 7 carbons (heptyl) |

| Δ⁹-Tetrahydrocannabiphorolic Acid | THCPA | 7 carbons (heptyl) |

| Cannabigerophorolic Acid | CBGPA | 7 carbons (heptyl) |

Academic Significance in Natural Product Chemistry and Biosynthesis Studies

The discovery of (+/-)-Cannabichromephorolic Acid and its long-chain counterparts is of considerable academic significance for several reasons. From a natural product chemistry perspective, it expands the known "chemodiversity" of Cannabis. acs.org Each new compound identified adds another piece to the complex puzzle of the plant's secondary metabolism and provides new avenues for phytochemical research.

The length of the alkyl side chain is a critical determinant of the biological activity of cannabinoids. caymanchem.com For instance, the affinity of THC for the human CB1 receptor is influenced by its alkyl side chain length, with maximum activity observed with an eight-carbon chain. caymanchem.com The discovery of naturally occurring cannabinoids with longer side chains like the heptyl chain in CBCPA is therefore of great interest, as it opens up new questions about the potential interactions of these compounds within biological systems.

From a biosynthesis perspective, the existence of CBCPA implies the presence of a biosynthetic pathway capable of incorporating a seven-carbon side chain. This points to the natural occurrence of 5-heptyl-benzene-1,3-diol, also known as sphaerophorol, and its corresponding acid, which would serve as precursors in the same way that olivetolic acid does for the pentyl cannabinoids. caymanchem.com The study of these pathways is a burgeoning area of research, with scientists working to understand the enzymes and genetic factors that lead to the production of these diverse molecules. nih.gov The elucidation of the biosynthetic pathway for CBCPA could provide valuable insights into the enzymatic machinery of Cannabis and potentially enable the production of these rare cannabinoids through synthetic biology approaches. elsevierpure.com

Table 2: Chemical and Physical Properties of (+/-)-Cannabichromephorolic Acid

| Property | Value |

|---|---|

| Formal Name | 7-heptyl-5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-6-carboxylic acid |

| Molecular Formula | C24H34O4 |

| Formula Weight | 386.5 |

Data sourced from Cayman Chemical

The ongoing research into (+/-)-Cannabichromephorolic Acid and other long-chain cannabinoids is a testament to the fact that even well-studied natural sources like Cannabis sativa L. still hold chemical secrets. Each discovery not only enhances our fundamental understanding of natural product biosynthesis but also provides novel molecular structures for further scientific investigation.

Structure

3D Structure

Properties

Molecular Formula |

C24H34O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

7-heptyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |

InChI |

InChI=1S/C24H34O4/c1-5-6-7-8-9-12-18-16-20-19(22(25)21(18)23(26)27)13-15-24(4,28-20)14-10-11-17(2)3/h11,13,15-16,25H,5-10,12,14H2,1-4H3,(H,26,27) |

InChI Key |

BLBNBMUCJPGIPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Detection and Quantification Methodologies in Cannabis sativa L. Accessions

The identification and quantification of CBCPA in cannabis plant material rely on sophisticated analytical techniques capable of separating and detecting minor cannabinoids within a complex chemical matrix.

Ultrahigh Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a primary analytical tool for the putative identification and profiling of CBCPA in Cannabis sativa extracts. researchgate.netnih.gov This powerful technique combines the superior separation capabilities of UHPLC with the high mass accuracy and sensitivity of HRMS.

In a typical UHPLC-HRMS analysis of cannabinoids, a liquid chromatography system separates the different compounds in the extract based on their chemical properties as they pass through a packed column. The separated compounds then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio with high precision. This allows for the putative identification of compounds like CBCPA by comparing their exact mass to theoretical values. Tandem mass spectrometry (MS/MS) can further fragment the ionized molecules, providing structural information that aids in confirming the identity of the compound. caymanchem.comsigmaaldrich.com The use of analytical standards for CBCPA, when available, is crucial for unambiguous identification and accurate quantification. nih.govnih.gov

The concentration of cannabinoids, including minor ones like CBCPA, can vary significantly across different Cannabis sativa chemotypes. These chemotypes are typically classified based on the relative abundance of the major cannabinoids: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabigerolic acid (CBGA). researchgate.netmdpi.comcannasouth.co.nzgetfluent.com

Scientific literature indicates the putative identification of CBCPA in various cannabis accessions representing different chemotypes. nih.gov However, specific quantitative data on the concentration of CBCPA across these chemotypes is not widely available in the public domain. To illustrate how such data would be presented, a sample data table is provided below. The values within are hypothetical and serve as a placeholder to demonstrate the format for future research findings.

Hypothetical Content of (+/-)-Cannabichromephorolic Acid (CBCPA) in Different Cannabis sativa L. Chemotypes

| Chemotype | Predominant Cannabinoid(s) | Hypothetical CBCPA Content (% dry weight) |

|---|---|---|

| Chemotype I | THCA | 0.005 - 0.015 |

| Chemotype II | THCA and CBDA (Balanced) | 0.002 - 0.010 |

| Chemotype III | CBDA | < 0.005 |

Isolation Techniques and Strategies for Compound Purity

The isolation of pure (+/-)-Cannabichromephorolic Acid from the complex matrix of the Cannabis sativa plant requires a multi-step approach involving initial extraction followed by sophisticated chromatographic purification.

The initial step in isolating CBCPA is to extract the cannabinoids from the plant material. Several solvent-based and solvent-less extraction methods are employed for this purpose. The choice of solvent is critical as it influences the efficiency and the profile of the extracted compounds.

Commonly used solvents for cannabinoid extraction include ethanol, hexane, and supercritical carbon dioxide (CO2). nih.gov Ethanol is a polar solvent that is effective at extracting a broad range of cannabinoids, including their acidic forms. Hexane, a non-polar solvent, is also used and can be efficient for extracting lipophilic compounds like cannabinoids. nih.gov

Supercritical fluid extraction (SFE) using CO2 is a modern and "green" alternative to traditional solvent extraction. By manipulating the temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract specific classes of compounds, offering a high degree of control over the extraction process. This method is advantageous as it leaves behind no residual solvent in the final extract.

The general workflow for solvent extraction involves macerating the dried and ground plant material with the chosen solvent, followed by filtration and concentration of the extract. For SFE, the plant material is placed in an extraction vessel, and supercritical CO2 is passed through it, with the extracted compounds being collected in a separator.

Following the initial extraction, the crude extract contains a mixture of numerous cannabinoids, terpenes, and other plant components. To isolate and purify CBCPA, chromatographic techniques are essential.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying individual compounds from a complex mixture with high resolution and purity. The crude extract is injected into the HPLC system, and as the different compounds travel through the chromatographic column at different rates, they are separated. Fractions containing the target compound, in this case, CBCPA, are collected as they elute from the column. The process can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and the type of stationary phase in the column.

Flash Chromatography is another commonly used purification technique that is faster and can handle larger sample loads compared to preparative HPLC, making it suitable for initial fractionation of the crude extract. In flash chromatography, the solvent is driven through the column under pressure, which speeds up the separation process. While it may not provide the same level of purity as preparative HPLC in a single step, it is an effective method for enriching the concentration of minor cannabinoids like CBCPA before final purification.

Biosynthesis and Enzymology

Enzymatic Pathways Leading to (+/-)-Cannabichromephorolic Acid

The formation of (+/-)-CBCPA is the result of a series of enzyme-catalyzed reactions, culminating in a remarkable oxidative cyclization. This process mirrors the biosynthesis of its pentyl counterpart, CBCA, but begins with a different precursor molecule.

Precursor Role of Cannabigerophorolic Acid (CBGPA)

The immediate precursor to (+/-)-CBCPA is cannabigerophorolic acid (CBGPA) nih.gov. CBGPA is the heptyl analog of cannabigerolic acid (CBGA), which is often referred to as the "mother cannabinoid" due to its role as a substrate for the synthases that produce the major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Similarly, CBGVA serves as the central precursor for the biosynthesis of various heptyl cannabinoids, including tetrahydrocannabivarinic acid (THCVA), cannabidivarinic acid (CBDVA), and, of particular interest here, cannabichromephorolic acid (CBCPA) researchgate.nettrichomeanalytical.comnih.gov. The biosynthesis of these heptyl cannabinoids branches off from the main cannabinoid pathway at the point of CBGVA formation researchgate.net.

Mechanism of Oxidative Cyclization Catalyzed by Berberine-Bridge Enzyme (BBE) Analogs (e.g., Cannabichromenic Acid Synthase-like Activity)

The conversion of CBGPA to (+/-)-CBCPA is achieved through an oxidative cyclization reaction. This reaction is catalyzed by an enzyme with activity analogous to cannabichromenic acid synthase (CBCAS), which converts CBGA to CBCA nih.govnih.gov. CBCAS is a member of the Berberine-Bridge Enzyme (BBE) superfamily of flavoproteins researchgate.net. These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including the formation of carbon-carbon bonds in the biosynthesis of complex natural products.

While direct enzymatic studies on the conversion of CBGVA to CBCPA are limited, the established mechanism for CBCA formation provides a strong model. The reaction catalyzed by CBCAS involves the oxidation of the geranyl moiety of CBGA, leading to the formation of a carbocation intermediate. This is followed by an intramolecular cyclization to form the characteristic chromene ring of CBCA nih.gov. It is highly probable that a similar enzymatic mechanism, utilizing a CBCAS-like enzyme, facilitates the conversion of CBGVA to CBCPA. The substrate promiscuity observed in other cannabinoid synthases, which are also BBE analogs, supports the likelihood that CBCAS or a very similar enzyme can accommodate the heptyl side chain of CBGVA nih.gov. The reaction does not require molecular oxygen or hydrogen peroxide, proceeding through direct dehydrogenation nih.gov.

Precursor Biogenesis and Metabolic Flux

The biosynthesis of (+/-)-CBCPA is fundamentally dependent on the availability of its specific precursors, which are themselves products of distinct metabolic pathways. The regulation of these pathways and the enzymes involved dictates the metabolic flux towards the formation of heptyl cannabinoids.

Formation of Olivetolic Acid and Geranyl Pyrophosphate

The biosynthesis of all cannabinoids, including CBCPA, begins with two key precursor molecules: a polyketide and an isoprenoid. For the common pentyl cannabinoids, these are olivetolic acid and geranyl pyrophosphate (GPP) nih.govgoogle.com. However, for the heptyl cannabinoids, the polyketide precursor is divarinolic acid (also known as divarinic acid) researchgate.nettrichomeanalytical.commedchemexpress.comresearchgate.net.

Divarinolic acid is synthesized from butyl-CoA (instead of hexanoyl-CoA for olivetolic acid) and three molecules of malonyl-CoA through the action of polyketide synthase and olivetolic acid cyclase enzymes trichomeanalytical.comnih.gov. Geranyl pyrophosphate, on the other hand, is formed through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which are common routes for isoprenoid biosynthesis in plants trichomeanalytical.com.

The condensation of divarinolic acid and geranyl pyrophosphate is catalyzed by an aromatic prenyltransferase, leading to the formation of cannabigerovarinic acid (CBGVA) trichomeanalytical.comgoogle.com.

Regulation of Substrate Specificity in Prenyltransferase Enzymes

The commitment to producing heptyl cannabinoids is largely determined by the substrate specificity of the aromatic prenyltransferase. While some prenyltransferases are highly specific, others exhibit a degree of promiscuity, allowing them to utilize different alkyl-resorcinolic acid substrates.

Research has shown that the Cannabis sativa prenyltransferase CsPT4 can accept olivetolic acid analogs with varying side-chain lengths, suggesting a mechanism by which both pentyl and heptyl cannabinoids can be produced nih.govnih.gov. The enzyme's active site can accommodate the shorter propyl side chain of divarinolic acid, leading to the synthesis of CBGVA. This flexibility in substrate recognition is a key regulatory point in determining the final cannabinoid profile of the plant. The kinetic parameters of these enzymes can differ depending on the substrate, influencing the efficiency of the production of different cannabinoid precursors nih.gov.

| Enzyme | Substrate(s) | Product(s) |

| Polyketide Synthase & Olivetolic Acid Cyclase | Butyl-CoA + 3x Malonyl-CoA | Divarinolic Acid |

| Aromatic Prenyltransferase (e.g., CsPT4) | Divarinolic Acid + Geranyl Pyrophosphate | Cannabigerovarinic Acid (CBGVA) |

| Cannabichromenic Acid Synthase (CBCAS) or analogous BBE enzyme | Cannabigerovarinic Acid (CBGVA) | (+/-)-Cannabichromephorolic Acid (CBCPA) |

Interactive Data Table: Key Enzymes in (+/-)-CBCPA Biosynthesis

| Enzyme | Substrate(s) | Product(s) |

|---|---|---|

| Polyketide Synthase & Olivetolic Acid Cyclase | Butyl-CoA + 3x Malonyl-CoA | Divarinolic Acid |

| Aromatic Prenyltransferase (e.g., CsPT4) | Divarinolic Acid + Geranyl Pyrophosphate | Cannabigerovarinic Acid (CBGVA) |

| Cannabichromenic Acid Synthase (CBCAS) or analogous BBE enzyme | Cannabigerovarinic Acid (CBGVA) | (+/-)-Cannabichromephorolic Acid (CBCPA) |

Recombinant Biosynthesis in Heterologous Expression Systems

The natural abundance of many cannabinoids, including CBCPA, is often low, making their extraction from plant material inefficient. Consequently, there is significant interest in developing heterologous expression systems for the production of these compounds. Microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli have emerged as promising platforms for cannabinoid biosynthesis nih.govnih.gov.

The general strategy for the recombinant production of cannabinoids involves introducing the necessary biosynthetic genes into the host organism. For (+/-)-CBCPA, this would entail expressing the genes for:

The synthesis of divarinolic acid.

The synthesis of geranyl pyrophosphate.

An aromatic prenyltransferase capable of condensing these two precursors to form CBGVA.

A cannabichromenic acid synthase-like enzyme to convert CBGVA to CBCPA.

Successful production of the pentyl cannabinoid CBCA has been demonstrated in both yeast and E. coli nih.govnih.govresearchgate.net. Furthermore, the biosynthesis of the heptyl precursor CBGVA has been achieved in yeast researchgate.net. Notably, the production of another heptyl cannabinoid, ∆⁹–THCPA, has been reported in engineered S. cerevisiae, reaching titers of approximately 5 mg/L nih.gov. This demonstrates the feasibility of producing complex heptyl cannabinoids in microbial systems.

Engineering efforts often focus on optimizing the metabolic flux towards the target compound. This can involve overexpressing key enzymes, down-regulating competing pathways, and engineering enzymes for improved activity and substrate specificity. For instance, the bacterial prenyltransferase NphB has been engineered to improve its efficiency in producing cannabinoid precursors frontiersin.org. The use of such engineered enzymes in combination with the appropriate synthases in a robust microbial host holds significant promise for the sustainable and scalable production of (+/-)-CBCPA and other rare cannabinoids.

Engineering Microbial Platforms for Cannabinoid Acid Production

The production of cannabinoid acids, including the conceptual synthesis of cannabichromephorolic acid (CBCPA), is increasingly moving from traditional plant cultivation to controlled fermentation in microbial systems. This transition offers the potential for greater purity, scalability, and the production of rare or novel cannabinoids. The primary microbial chassis being explored for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

The foundational pathway for cannabinoid biosynthesis begins with the production of olivetolic acid in plants, which is then combined with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA) nih.govoup.com. CBGA is the central precursor to the major cannabinoid acids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) nih.govfrontiersin.org. The biosynthesis of CBCPA is believed to follow an analogous pathway, starting with a different precursor acid. It has been suggested that CBCPA is the heptyl homolog of CBCA, meaning it is derived from cannabigerophorolic acid (CBGPA), the heptyl version of CBGA nih.gov.

To engineer microbial platforms for the production of these compounds, researchers introduce the necessary biosynthetic genes from Cannabis sativa into the host organism. This typically includes the genes for tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), which together produce olivetolic acid nih.gov. For the production of CBCPA, the pathway would need to be modified to produce the necessary heptyl precursor to CBGPA.

A critical step in the heterologous production of cannabinoid acids is the prenylation of the olivetolic acid or its analog. This is catalyzed by an aromatic prenyltransferase. While plant-based prenyltransferases are often membrane-bound and difficult to express in microbes, soluble bacterial enzymes like NphB from Streptomyces have shown promise frontiersin.org. This enzyme can be engineered to improve its efficiency and substrate specificity.

Once the precursor acid (e.g., CBGA or CBGPA) is synthesized, it is converted into the final cannabinoid acid by a specific synthase. For the production of CBCPA, the enzyme cannabichromenic acid synthase (CBCAS) would be required to catalyze the oxidative cyclization of CBGPA uniprot.orgelsevierpure.com. The genes for these synthases are also cloned into the microbial host.

Researchers have successfully demonstrated the production of CBGA in E. coli by expressing the relevant genes from C. sativa and an aromatic prenyltransferase from Aspergillus terreus (AtaPT) researchgate.net. Further engineering of the microbial host's metabolism, such as upregulating the mevalonate (MVA) pathway to increase the supply of the precursor GPP, has been shown to significantly boost production yields researchgate.net. These same principles would be applied to establish a microbial production platform for CBCPA.

Enzyme Optimization and Directed Evolution for Enhanced Yields

A key bottleneck in the microbial production of cannabinoid acids is the efficiency of the enzymes in the biosynthetic pathway. To address this, scientists employ enzyme optimization and directed evolution techniques to create more robust and productive biocatalysts.

One of the primary targets for optimization is the aromatic prenyltransferase, which is often a rate-limiting step. Through computational modeling and structure-guided mutagenesis, researchers can identify key amino acid residues in the enzyme's active site that influence substrate binding and catalytic activity frontiersin.org. By creating variants of the enzyme with specific mutations, it is possible to significantly enhance its performance. For example, engineered variants of the NphB prenyltransferase have demonstrated a 7-fold increase in CBGA production in E. coli frontiersin.org.

The following table illustrates the impact of mutagenesis on the catalytic efficiency of an aromatic prenyltransferase for the production of cannabinoid acid precursors.

| Enzyme Variant | Relative Production Increase |

| Wild-Type NphB | 1x |

| NphB Mutant 1 | 4x |

| NphB Triple Mutant | 7x |

This table is a representation of data found in scientific literature on the subject. frontiersin.org

Directed evolution is another powerful technique used to optimize enzymes. This process involves creating a large library of enzyme variants through random mutagenesis. This library is then screened for variants with improved properties, such as higher catalytic activity or better stability. The genes from the best-performing variants are then subjected to further rounds of mutagenesis and screening, mimicking the process of natural evolution in a compressed timeframe.

The cannabinoid synthases themselves, such as THCAS and CBCAS, are also targets for optimization. These enzymes can sometimes exhibit promiscuous activity, producing a mixture of cannabinoid acids. By engineering the synthase, it may be possible to improve its specificity for a particular substrate, leading to a purer final product. For instance, a single nucleotide polymorphism (SNP) in the gene for THCAS has been identified that may inactivate the enzyme, leading to an accumulation of the precursor CBGA mdpi.com. This highlights how subtle changes in the enzyme's structure can have a dramatic impact on the final cannabinoid profile.

Through a combination of rational enzyme design and directed evolution, it is feasible to develop highly efficient and specific enzymes for the production of (+/-)-Cannabichromephorolic Acid in engineered microbial systems. These advanced techniques are paving the way for the sustainable and scalable production of a wide range of cannabinoids for research and therapeutic applications.

Chemical Synthesis and Stereochemical Investigations

Development of De Novo Chemical Synthesis Strategies

The de novo synthesis of (+/-)-Cannabichromephorolic Acid, or racemic CBCA, involves constructing the molecule from simpler, non-cannabinoid precursors. A key strategy for this has been described, which focuses on the formation of the characteristic benzopyran core of the molecule.

One notable method involves the reaction of resorcinols with α,β-unsaturated aldehydes, catalyzed by ethylenediamine (B42938) diacetate, to form the benzopyran structure. researchgate.net A concise total synthesis of (±)-cannabichromene, (±)-cannabichromenic acid, and (±)-daurichromenic acid has been developed based on this principle. researchgate.net This approach represents a significant pathway for the chemical synthesis of racemic CBCA from foundational chemical building blocks.

In the context of biosynthesis, which informs chemical synthesis strategies, CBCA is naturally produced in Cannabis sativa. The process begins with the combination of geranyl pyrophosphate and olivetolic acid to form cannabigerolic acid (CBGA). wikipedia.org An enzyme known as CBCA synthase then cyclizes CBGA to create CBCA. wikipedia.orgacs.org This natural process provides a blueprint for enzymatic and biomimetic synthesis approaches. For instance, researchers have successfully constructed Saccharomyces cerevisiae strains capable of biosynthesizing CBCA from glucose and olivetolic acid, demonstrating the potential for biotechnological production. nih.govbiorxiv.org

Analysis of Chiral Properties and Isomeric Composition

The analysis of the chiral properties of (+/-)-Cannabichromephorolic Acid is crucial for understanding its behavior and for quality control. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

Significant progress has been made in the separation of CBCA enantiomers using polysaccharide-based chiral stationary phases (CSPs). mdpi.com One particularly effective CSP is CHIRALPAK® IK, which has been shown to successfully separate the enantiomers of CBCA. mdpi.com The mobile phase used in these separations often consists of mixtures like hexane-dichloromethane with a trifluoroacetic acid additive to improve the peak shape of the acidic cannabinoids. mdpi.com

Studies on the isomeric composition of cannabinoids have revealed that while many, such as CBD and THC, exist as a single isomer from natural sources, CBCA and its neutral counterpart, cannabichromene (B1668259) (CBC), can occur as a pair of enantiomers. digitellinc.com In fact, natural CBC has been found to be a scalemic mixture, meaning it contains an unequal mixture of its two enantiomers, with the enantiomeric excess varying between different Cannabis strains. acs.org Synthetic CBC, on the other hand, is typically produced as a racemic mixture (an equal mixture of both enantiomers). The direct analysis of the enantiomeric composition of CBCA in cannabis extracts has been challenging but has been addressed through the development of advanced techniques like two-dimensional achiral-chiral liquid chromatography coupled with high-resolution mass spectrometry (2D-AC-HPLC-HRMS). digitellinc.com This method allows for the sensitive and selective determination of the enantiomeric ratio of CBCA and other chiral phytocannabinoids in complex matrices. digitellinc.com

The solubility of CBCA has been noted as a factor in its preparative separation, being lower than its neutral analog, CBC. mdpi.com Despite this, preparative chiral resolution of CBCA is considered feasible. mdpi.com

Structural Elucidation and Analytical Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The determination of the complex chemical architecture of (+/-)-Cannabichromephorolic Acid necessitates the use of multiple spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete and accurate structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including cannabinoids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a cannabichromene-type compound, distinct signals corresponding to the aromatic protons, the olefinic protons of the chromene ring, the terpenoid side chain protons, and the aliphatic protons of the heptyl side chain are expected. The chemical shifts of protons adjacent to the carboxylic acid group and the phenolic hydroxyl group are particularly diagnostic. For instance, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the carboxyl carbon, the phenolic carbons, the olefinic carbons of the chromene ring, and the carbons of the heptyl and terpenoid side chains. The chemical shifts are sensitive to the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons. This is instrumental in connecting different fragments of the molecule, for example, linking the heptyl side chain to the aromatic ring and confirming the position of the carboxylic acid group.

While specific NMR data for (+/-)-Cannabichromephorolic Acid is not extensively published in peer-reviewed literature, the following table provides predicted chemical shift ranges for key functional groups based on the analysis of structurally similar cannabinoids.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Phenolic Hydroxyl (-OH) | 4.0 - 7.0 | - |

| Aromatic Protons | 6.0 - 7.5 | 100 - 160 |

| Olefinic Protons (Chromene) | 5.0 - 6.5 | 110 - 140 |

| Heptyl Chain Protons | 0.8 - 2.8 | 14 - 40 |

| Terpenoid Chain Protons | 1.5 - 5.5 | 17 - 80 |

| Note: These are approximate ranges and can vary based on the solvent and specific molecular environment. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. When coupled with a fragmentation technique (e.g., in a tandem mass spectrometer), it offers valuable structural information.

For (+/-)-Cannabichromephorolic Acid (C₂₄H₃₄O₄), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated exact mass.

Fragmentation Pathway Analysis: In tandem MS (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule and helps to identify its structural motifs. For cannabinoid acids, a characteristic fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group, a process known as decarboxylation. Other common fragmentations involve cleavages within the terpenoid and heptyl side chains. Analyzing these fragmentation pathways helps to piece together the molecular structure.

| Ion | Description | Predicted m/z |

| [M-H]⁻ | Deprotonated molecule | 385.2384 |

| [M-H-CO₂]⁻ | Decarboxylated ion | 341.2486 |

| Note: Predicted m/z values are for the monoisotopic mass and may vary slightly in experimental data. |

Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and conjugated double bonds in (+/-)-Cannabichromephorolic Acid. Cannabinoids typically exhibit characteristic absorption maxima in the UV region. For cannabichromene (B1668259) derivatives, absorption bands are expected around 220 nm and 280 nm, corresponding to the π-π* transitions of the conjugated system. The presence of the carboxylic acid group can slightly influence the position and intensity of these bands. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For (+/-)-Cannabichromephorolic Acid, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, usually around 1700-1730 cm⁻¹.

An O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic parts of the molecule.

C=C stretching bands for the aromatic ring and the olefinic double bond.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |

| O-H Stretch (Phenol) | 3200 - 3600 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=C Stretch (Aromatic/Olefinic) | 1450 - 1650 |

(+/-)-Cannabichromephorolic Acid is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. While a racemic mixture is CD-inactive, the individual enantiomers would produce mirror-image CD spectra.

To determine the absolute configuration of each enantiomer, they must first be separated using chiral chromatography. The CD spectrum of each isolated enantiomer can then be recorded and compared with theoretical spectra calculated using quantum chemical methods. This comparison allows for the assignment of the absolute configuration (R or S) to each enantiomer. The application of CD spectroscopy is crucial for understanding the stereochemistry of chiral cannabinoids and is a well-documented technique for determining the absolute configuration of natural products. nih.govacs.org

Purity Assessment and Validation of Analytical Reference Standards

The availability of high-purity analytical reference standards is fundamental for accurate quantitative analysis in research and quality control. The purity of a (+/-)-Cannabichromephorolic Acid reference standard must be rigorously assessed and validated.

The certification of cannabinoid reference materials involves a comprehensive approach to determine purity. sigmaaldrich.com This typically includes a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is commonly used to determine chromatographic purity by assessing the area percentage of the main peak relative to any impurities.

However, chromatographic purity alone is often insufficient. A mass balance approach is frequently employed, which involves the quantification of the main component and all significant impurities, including:

Related substances: Determined by HPLC or other chromatographic techniques.

Residual solvents: Analyzed by headspace gas chromatography (GC-HS).

Water content: Measured by Karl Fischer titration.

Non-volatile inorganic impurities: Determined by sulfated ash testing.

The final purity value is then calculated by subtracting the mass fractions of all identified impurities from 100%. The validation of the analytical methods used for purity assessment is also critical and is performed according to established guidelines to ensure accuracy, precision, and reliability. nih.govmdpi.com

Investigation of Molecular Mechanisms and Biological Interactions in Vitro and Preclinical Models

Ligand-Receptor Interaction Profiling

The initial characterization of a novel compound involves understanding its binding affinity and functional activity at various receptors. For cannabinoids, the primary targets of interest are the cannabinoid receptors CB1 and CB2, followed by a range of non-cannabinoid receptors and ion channels.

The affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), indicates the concentration required to occupy 50% of the receptors. To date, specific binding studies determining the Ki values of (+/-)-Cannabichromephorolic Acid at CB1 and CB2 receptors are not widely published in peer-reviewed literature. The affinity of cannabinoids can vary significantly based on their chemical structure. For context, the well-studied psychoactive cannabinoid, ∆⁹-tetrahydrocannabinol (∆⁹-THC), exhibits high affinity for both CB1 and CB2 receptors, with Ki values typically in the low nanomolar range. In contrast, cannabidiol (B1668261) (CBD) has a low affinity for both receptors. Without direct experimental data for CBCPA, its precise affinity profile at these primary cannabinoid receptors remains to be elucidated.

Efficacy describes the ability of a compound to produce a biological response upon binding to a receptor. It can act as a full agonist, partial agonist, antagonist (blocking the action of agonists), or inverse agonist (producing an effect opposite to that of an agonist). The efficacy of CBCPA at CB1 and CB2 receptors is also an area requiring further investigation.

Table 1: Comparative Binding Affinities of Selected Cannabinoids at CB1 and CB2 Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| (+/-)-Cannabichromephorolic Acid (CBCPA) | Data not available | Data not available |

| ∆⁹-Tetrahydrocannabinol (∆⁹-THC) | ~15 | ~20 |

| Cannabidiol (CBD) | >10,000 | >10,000 |

| CP 55,940 (Synthetic Agonist) | 0.5-5.0 | 0.69-2.8 |

Note: The Ki values for ∆⁹-THC and CBD are approximate and can vary between studies. The data for CP 55,940 is included as a reference for a high-affinity synthetic cannabinoid. windows.net

Beyond the classical cannabinoid receptors, many phytocannabinoids interact with other targets, including the Transient Receptor Potential (TRP) family of ion channels and orphan G protein-coupled receptors like GPR55.

Research has demonstrated that various cannabinoids can modulate the activity of several TRP channels. For instance, cannabidiol (CBD) and tetrahydrocannabivarin (B162180) (THCV) have been shown to activate and desensitize TRPV3 and TRPV4 channels. nih.gov Other cannabinoids, such as cannabigerolic acid (CBGA), have demonstrated a greater efficacy in desensitizing these channels. nih.gov Weak acids have also been shown to activate and sensitize TRPV2. embopress.org While these findings suggest that acidic cannabinoids as a class may interact with TRP channels, specific studies on the direct effects of CBCPA on TRPV1, TRPV2, TRPV3, or TRPV4 are currently lacking.

GPR55 has been proposed as a third cannabinoid receptor, and studies have shown that THC can activate it, leading to an increase in intracellular calcium. nih.govscilit.com The atypical cannabinoid O-1602, a GPR55 agonist, has been shown to inhibit intestinal contractions, an effect that is absent in GPR55 knockout mice, providing functional evidence for its role in the gut. nih.gov However, the interaction of CBCPA with GPR55 has not yet been reported.

Enzyme Modulation and Endocannabinoid System Interplay

The endocannabinoid system (ECS) is comprised of endogenous cannabinoids, their receptors, and the enzymes that synthesize and degrade them. The primary degradative enzymes are Fatty Acid Amide Hydrolase (FAAH), which primarily breaks down anandamide (B1667382) (AEA), and Monoacylglycerol Lipase (MAGL), which degrades 2-arachidonoylglycerol (B1664049) (2-AG). nih.govrealmofcaring.org

Cellular Activity Assessment in Controlled In Vitro Models

In vitro studies using cell lines are fundamental for assessing the potential biological activities of a compound, such as its effects on cell growth and proliferation.

A number of cannabinoids have been investigated for their potential anti-proliferative effects on various cancer cell lines. nih.govnih.govmdpi.com For example, some studies have shown that certain compounds can inhibit the growth of human colon adenocarcinoma cells and breast cancer cells. nih.govdovepress.com The mechanisms underlying these effects can be complex, involving cell cycle arrest and induction of apoptosis (programmed cell death). dovepress.com

Despite the interest in the anti-cancer properties of cannabinoids, there is currently no published research specifically evaluating the anti-proliferative or cytotoxic effects of (+/-)-Cannabichromephorolic Acid on any cancer cell lines. Such studies would be essential to determine if CBCPA shares the anti-proliferative properties observed with other cannabinoids and to identify potential cancer types that might be sensitive to its effects.

Table 2: Investigated Compounds and their Reported Anti-proliferative Activity

| Compound/Extract | Cell Line(s) | Reported Effect |

| Polyphenolic compounds from Iris pseudopumila | CORL-23 (lung), C32 (melanoma) | Antiproliferative activity observed. nih.gov |

| Dihydrocaffeic and dihydroferulic acids | Caco-2, SW480 (colon adenocarcinoma) | Effective against cell proliferation. nih.gov |

| Hydroxystearic acid regioisomers | CaCo-2, HT29, HeLa, MCF7, PC3, NLF | Growth inhibitory activity. mdpi.com |

| 1′S-1′-acetoxychavicol acetate (B1210297) (ACA) analogs | MDA-MB-231 (breast cancer) | Inhibition of growth and migration. dovepress.com |

| (+/-)-Cannabichromephorolic Acid (CBCPA) | Not applicable | No data available |

Antimicrobial Properties Against Specific Pathogens

(+/-)-Cannabichromephorolic Acid, more commonly known in scientific literature as Cannabichromenic Acid (CBCA), has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Research has highlighted its efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a bacterium known for its resistance to conventional antibiotics.

Studies have shown that CBCA exhibits potent bactericidal activity against MRSA, in some cases proving to be more rapidly effective than the antibiotic vancomycin. asm.orgnih.govnih.gov This activity is not limited to MRSA; CBCA has also shown inhibitory effects against other Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov The compound's effectiveness extends to both the exponential and stationary growth phases of bacteria, indicating its potential to combat infections at different stages. asm.orgnih.gov

The primary mechanism behind CBCA's antimicrobial action is believed to be the disruption and degradation of the bacterial lipid membrane. asm.orgmdpi.com This leads to increased membrane permeability and ultimately cell lysis. Microscopic evaluations have shown that CBCA induces distinct morphological changes in bacteria, including alterations to the bacterial nucleoid. asm.org This membrane-targeting mechanism is a significant advantage as it differs from many existing antibiotics that target the peptidoglycan layer, potentially reducing the likelihood of cross-resistance. nih.gov

While highly effective against Gram-positive bacteria, the activity of cannabinoids, including CBCA, against Gram-negative bacteria is generally limited due to the presence of an outer membrane that acts as a permeability barrier. nih.gov

Below is a data table summarizing the antimicrobial activity of CBCA against specific pathogens from research findings.

| Pathogen | Strain | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Bactericidal | 2 µg/mL | nih.gov |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | Active | - | nih.gov |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Active | - | nih.gov |

| Bacillus subtilis | - | Active, causes rapid cell lysis | - | nih.gov |

Comparative Mechanistic Studies with Structurally Related Cannabinoids

The antimicrobial properties of CBCA are part of a broader landscape of antibacterial activity exhibited by various phytocannabinoids. Comparative studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs), have provided insights into the relative potency of CBCA and its structurally related cannabinoid acids, such as Cannabidiolic Acid (CBDA), Cannabigerolic Acid (CBGA), and Tetrahydrocannabinolic Acid (THCA).

The core mechanism of antimicrobial action for many cannabinoids, including CBCA, CBDA, and CBGA, appears to be the perturbation of the bacterial cytoplasmic membrane. nih.govmdpi.com This shared mechanism underscores a common feature of these lipid-soluble molecules in their interaction with bacterial cells. However, the specific structural features of each cannabinoid acid likely influence its efficacy.

CBCA, with its unique chromene ring structure formed by the cyclization of the geranyl group, demonstrates potent activity. In comparative assessments against MRSA, CBCA has shown a MIC of 2 µg/mL. nih.gov This is comparable to the potency of CBGA and the neutral cannabinoid Cannabidiol (CBD). nih.gov

CBDA, which possesses a resorcinol (B1680541) core similar to CBGA, has also been reported to have good antimicrobial activity, with some studies indicating a MIC of 2 µg/mL against certain MRSA strains. meddocsonline.org However, other research suggests that its decarboxylated form, CBD, may be slightly more potent. meddocsonline.org The presence of the carboxyl group in these acidic cannabinoids is a key differentiator from their neutral counterparts (CBC, CBD, CBG, THC). While the acidic forms are potent, decarboxylation can in some cases enhance activity. meddocsonline.org

CBGA, the precursor to other major cannabinoids including CBCA, CBDA, and THCA, also exhibits notable antibacterial effects. nih.gov THCA, on the other hand, has been reported to have a more moderate bactericidal effect compared to other cannabinoids. meddocsonline.org

The table below provides a comparative overview of the antimicrobial potency of various cannabinoid acids against MRSA, based on reported MIC values.

| Cannabinoid Acid | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

| Cannabichromenic Acid (CBCA) | Staphylococcus aureus (MRSA) | 2 µg/mL | nih.gov |

| Cannabidiolic Acid (CBDA) | Staphylococcus aureus (MRSA) | 8 µg/mL | nih.gov |

| Cannabigerolic Acid (CBGA) | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |

| Tetrahydrocannabinolic Acid (THCA) | Staphylococcus aureus (MRSA) | Moderate activity reported | meddocsonline.org |

Emerging Research Avenues and Future Directions

Discovery and Characterization of Novel (+/-)-Cannabichromephorolic Acid Analogs

The natural diversity of cannabinoids produced by the Cannabis sativa plant is limited, with many potentially valuable compounds present in quantities too low for practical extraction and study. nih.gov Consequently, researchers are turning to engineered biological systems to create and identify novel analogs of cannabinoid acids.

One significant approach involves the heterologous expression of cannabinoid biosynthesis genes in microorganisms. For instance, by reconstituting the cannabigerolic acid (CBGA) biosynthesis pathway in the bacterium Streptomyces avermitilis, researchers discovered a new derivative named iso-cannabigerolic acid (iso-CBGA) along with its precursor, iso-olivetolic acid (iso-OA). nih.gov Structural analysis revealed that these compounds feature an iso-pentyl side chain, which likely originates from the host organism's native precursor pool. nih.gov

Another powerful strategy is the engineering of key enzymes in the cannabinoid pathway. The aromatic prenyltransferase NphB, for example, has been a target for modification. Through computational modeling and structure-guided mutagenesis, scientists have created NphB variants with altered substrate specificity. frontiersin.org These engineered enzymes have been used in E. coli to enhance the production of CBGA and cannabigerovarinic acid (CBGVA), as well as to synthesize novel derivatives like 3-geranyl orsellinic acid and 3-geranyl-2,4-dihydroxybenzoic acid. frontiersin.org Such studies demonstrate the feasibility of using enzyme design to produce a diverse array of CBGA derivatives, which serve as the foundational precursors to a wide range of cannabinoids. frontiersin.org

These bio-engineered approaches not only provide access to previously inaccessible compounds but also allow for the creation of a library of analogs with varied chemical structures, such as different alkyl chain lengths, which is crucial for structure-activity relationship studies.

Table 1: Novel Cannabinoid Acid Analogs and Precursors

| Compound Name | Description | Source Organism / Method |

| iso-Cannabigerolic Acid (iso-CBGA) | A novel CBGA derivative featuring an iso-pentyl side chain. nih.gov | Engineered Streptomyces avermitilis nih.gov |

| iso-Olivetolic Acid (iso-OA) | The unprenylated precursor to iso-CBGA. nih.gov | Engineered Streptomyces avermitilis nih.gov |

| Cannabigerovarinic Acid (CBGVA) | A CBGA analog with a three-carbon (propyl) side chain. frontiersin.org | Enhanced production via engineered NphB in E. coli frontiersin.org |

| 3-geranyl orsellinic acid | A CBGA analog with a one-carbon side chain. frontiersin.org | Synthesized using engineered NphB in E. coli frontiersin.org |

| 3-geranyl 2,4-dihydroxybenzoic acid | A novel CBGA analog with a zero-carbon side chain. frontiersin.org | Synthesized using engineered NphB in E. coli frontiersin.org |

Advancements in Biocatalytic and Chemoenzymatic Production Methods for Research Applications

The low abundance of most minor cannabinoids in plant material makes traditional extraction methods inefficient and impractical for producing the quantities needed for research. mpg.de To overcome this limitation, significant advancements are being made in biocatalytic and chemoenzymatic production methods. baymedica.comnih.gov These approaches utilize engineered enzymes and microorganisms to synthesize specific cannabinoids with high purity and scalability. baymedica.comrjeid.com

Biocatalytic Synthesis: This method uses isolated enzymes or whole microbial cells as catalysts. Researchers have successfully engineered common brewer's yeast (Saccharomyces cerevisiae) and bacteria like E. coli to convert simple sugars or supplied precursors into cannabinoid acids. frontiersin.orgbaymedica.com

Key developments include:

Engineered Yeast and Bacteria: By introducing genes from the cannabis plant into microorganisms, strains can be created that produce CBGA, the central precursor to most other cannabinoids. frontiersin.orgbaymedica.com

Novel Enzyme Discovery: Scientists have identified enzymes from other organisms, such as marine bacteria, that can perform unique cannabinoid-related chemical reactions. For example, the flavoenzymes Clz9 and Tcz9 were found to catalyze the electrocyclization step to form cannabichromene (B1668259) (CBC) and its analogs with high efficiency. mpg.de

Enzyme Engineering: As mentioned previously, enzymes like the aromatic prenyltransferase NphB have been mutated to improve their efficiency and alter their substrate preference, allowing for the targeted synthesis of specific CBGA derivatives with varying side-chain lengths. frontiersin.org

Chemoenzymatic Synthesis: This approach combines the high selectivity of biocatalysis with the versatility of traditional chemical synthesis. nih.govrjeid.com An enzymatic reaction can be used to create a complex molecular scaffold, which is then further modified using chemical reactions to produce a final target compound that might be inaccessible through purely biological means. This synergy allows for the efficient production of novel cannabinoid analogs with precisely tailored chemical features for pharmacological screening and other research applications. nih.gov

These biotechnological platforms offer a sustainable and highly controlled alternative to plant cultivation, enabling the production of rare and novel cannabinoids for comprehensive scientific investigation. baymedica.com

Table 2: Examples of Biocatalytic and Chemoenzymatic Production Methods

| Enzyme / Microorganism | Substrate(s) | Product(s) | Key Advancement |

| Engineered Streptomyces avermitilis | Native iso-pentyl precursors, Geranyl pyrophosphate (GPP) | iso-Cannabigerolic acid (iso-CBGA) | Discovery and production of a novel CBGA analog. nih.gov |

| Engineered E. coli with NphB mutants | Olivetolic acid, Divarinic acid, etc., and GPP | CBGA, CBGVA, and other derivatives | Tailored synthesis of CBGA derivatives with variable chain lengths. frontiersin.org |

| Marine flavoenzymes (Clz9, Tcz9) | Cannabigerolic acid (CBGA) | Cannabichromene (CBC) and its analogs | Provides an efficient, stereoselective route to CBC-type cannabinoids. mpg.de |

| Engineered Brewer's Yeast (Saccharomyces cerevisiae) | Simple sugars | Various rare cannabinoids (e.g., CBC, THCV, CBDV) | Scalable fermentation platform for nature-identical rare cannabinoids. baymedica.com |

Q & A

Q. How is CBCPA identified and quantified in cannabis plant material?

CBCPA is identified using ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), which resolves its heptyl side-chain structure and distinguishes it from pentyl homologs. Quantification requires synthetic standards (e.g., CBCPA acid precursors) due to their absence in commercial libraries. Sample preparation involves drying, extraction with solvents like methanol, and filtration to minimize matrix interference .

Q. What are the primary challenges in detecting CBCPA across different cannabis chemotypes?

Detection challenges arise from low natural abundance (often <0.1% in dried inflorescence) and structural similarity to other phytocannabinoid acids. Method validation must account for ion suppression in HRMS due to co-eluting compounds. Studies recommend using multiple reaction monitoring (MRM) transitions and isotopic dilution for precision .

Q. How does CBCPA biosynthesis differ from canonical cannabinoids like CBDA or THCA?

CBCPA biosynthesis likely involves alkylation of olivetolic acid with heptyl-CoA instead of pentyl-CoA, a pathway inferred from homologous mechanisms in CBDPA and THCPA. Enzymatic studies using Cannabis sativa oxidocyclases are needed to confirm this hypothesis .

Advanced Research Questions

Q. What methodological strategies are employed to resolve contradictions in CBCPA stability studies?

Stability discrepancies (e.g., decarboxylation rates under varying temperatures) are addressed by standardizing storage conditions (-20°C in inert atmospheres) and validating degradation kinetics via accelerated stability testing. Conflicting data often stem from differences in solvent systems (e.g., acetonitrile vs. methanol) or pH gradients in LC methods .

Q. How can researchers optimize synthetic routes to CBCPA for isotopic labeling studies?

Stereoselective synthesis of CBCPA involves Friedel-Crafts alkylation of resorcinol derivatives with heptyl side chains, followed by regioselective cyclization. Challenges include minimizing diastereomer formation; recent protocols use chiral auxiliaries and low-temperature catalysis (e.g., -40°C) to improve yield (>75% purity) .

Q. What analytical criteria validate CBCPA’s pharmacological activity in in vitro assays?

Validated assays include CB1/CB2 receptor binding studies using tritiated ligands (e.g., [³H]CP-55,940) and functional assays (e.g., cAMP inhibition). Negative controls must account for acid-to-neutral cannabinoid conversion artifacts. EC₅₀ values should be cross-verified with orthogonal methods like calcium flux assays .

Q. How do phytocannabinoid ratios (e.g., CBCPA:CBDPA) vary across cannabis chemotypes, and what are the implications for standardization?

Chemotype IV samples show higher CBCPA:CBDPA ratios (up to 1:3) compared to chemotype I (1:10). These variations necessitate chemotype-specific reference materials and multivariate statistical models (e.g., PCA) to correlate ratios with genetic markers .

Methodological Recommendations

- Sample Size Justification : For chemotype comparisons, a minimum of n=10 per chemotype ensures statistical power (α=0.05, β=0.8) given inter-plant variability .

- Data Reporting : Include retention time windows (±0.2 min), mass accuracy thresholds (<5 ppm), and ion ratios for HRMS identification to meet forensic standards .

- Ethical Compliance : Non-commercial synthetic standards must adhere to institutional biosafety protocols, particularly for Schedule I jurisdictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.